N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl group, and a dimethylisoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated propyl derivative.
Dimethylisoxazolyl Group Formation: The dimethylisoxazolyl group can be synthesized through a cyclization reaction involving appropriate precursors, such as a β-keto ester and hydroxylamine.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through a coupling reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylisoxazolyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: Lacks the cyclopropyl group, which may affect its chemical properties and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: Contains a different hydroxyalkyl group, which may influence its reactivity and applications.
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3-methylisoxazol-4-yl)propanamide: Lacks one of the methyl groups on the isoxazole ring, potentially altering its chemical behavior.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9-12(10(2)19-16-9)6-7-13(17)15-8-14(3,18)11-4-5-11/h11,18H,4-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAULEMRWXDLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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